Selective Dual-Activity Against SF-1 and ROR-alpha Nuclear Receptors Contrasts with PRC1-Specific Inhibitors
In cell-free biochemical assays, CAS 49803-30-7 exhibits a distinct dual-activity profile, inhibiting Steroidogenic Factor 1 (SF-1) with an IC50 of 954 nM and Nuclear receptor ROR-alpha with an IC50 of 903 nM [1]. In stark contrast, the common 1,3-indandione analog PRT4165 (2-(3-pyridylmethylene)-1,3-indandione) shows no reported activity on these nuclear receptors and is instead a known inhibitor of the PRC1 complex subunits Bmi1/Ring1A (IC50 = 3.9 µM) . The absolute potency and target class are entirely divergent, precluding generic substitution.
| Evidence Dimension | Target-specific biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | SF-1: 954 nM; ROR-alpha: 903 nM |
| Comparator Or Baseline | PRT4165 (2-(3-pyridylmethylene)-1,3-indandione) |
| Quantified Difference | No SF-1/ROR-alpha inhibition reported for comparator. Comparator's primary target (PRC1) has an IC50 of 3.9 µM, a >4-fold weaker potency than the target compound's activity on its primary targets. |
| Conditions | Cell-free biochemical assay (BindingDB, PubChem BioAssay AID 600 and 599). |
Why This Matters
This differential selectivity is critical for researchers investigating nuclear receptor pathways, where off-target PRC1 inhibition would confound results; procurement must be guided by target-specificity data rather than chemical class alone.
- [1] BindingDB. (2024). BDBM39062: IC50 data for Steroidogenic Factor 1 (954 nM) and Nuclear receptor ROR-alpha (903 nM). View Source
